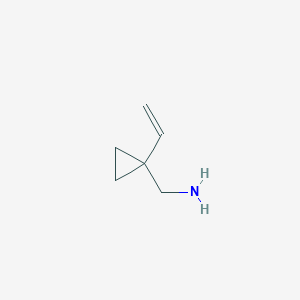

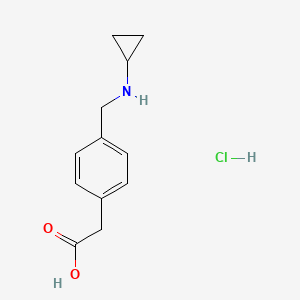

![molecular formula C10H20N2O B1480487 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 2092286-95-6](/img/structure/B1480487.png)

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane

Vue d'ensemble

Description

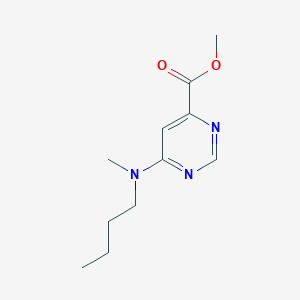

“4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H20N2O . It has been studied in various contexts, including as a potential ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in several studies . For instance, one study described a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound that resulted in a 1400-fold potency improvement .

Molecular Structure Analysis

The molecular structure of “this compound” involves a spirocyclic system, which is a cyclic system having two rings of different sizes sharing one atom . The compound has a molecular weight of 184.28 g/mol.

Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in the context of their interactions with various receptors . For example, one study reported that phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 provided the best profiles .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed various synthetic routes and methodologies for derivatives of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane. For instance, one study describes the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), showcasing the compound's versatility in organic synthesis (Li et al., 2014). Another example is the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction, demonstrating the potential for rapid and high-yield synthesis of related compounds (Aggarwal et al., 2014).

Pharmacological Potential

The pharmacological exploration of this compound derivatives has led to the discovery of compounds with significant antihypertensive activity in preclinical models. For example, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive effects, with one derivative showing potent activity due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Advanced Drug Discovery

Derivatives have also been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment, demonstrating the compound's relevance in designing new therapeutics with dual-target profiles (García et al., 2019). This highlights the adaptability of this compound derivatives in addressing complex pharmacological challenges.

Material Science and Photophysical Studies

The compound and its derivatives have been the subject of photophysical studies, such as solvent effects on photophysical behavior, offering insights into their potential applications in materials science and molecular engineering (Aggarwal & Khurana, 2015).

Mécanisme D'action

Target of Action

The primary targets of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The sigma-1 receptor is a unique Ca2±sensing chaperone protein that affects neurotransmission by interacting with different protein partners . The μ-opioid receptor is a G protein-coupled receptor that mediates the effects of opioids .

Mode of Action

This compound acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It exhibits agonist activity at the μ-opioid receptor and antagonist activity at the sigma-1 receptor . This balanced modulation of MORs and σ1Rs may improve both the therapeutic efficacy and safety of opioids .

Biochemical Pathways

The sigma-1 receptor interacts with various protein partners, including molecular targets that participate in nociceptive signalling, such as the μ-opioid receptor, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated biochemical pathways by this compound can lead to anti-hypersensitive effects in sensitising pain conditions .

Pharmacokinetics

The pharmacokinetic properties of 4-Ethyl-9-oxa-1,4-diazaspiro[5Its molecular weight of 18428 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The dual action of this compound at the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . It has been shown to have comparable analgesic activity to the MOR agonist oxycodone . Unlike oxycodone, 4-ethyl-9-oxa-1,4-diazaspiro[55]undecane exhibits local, peripheral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure

Orientations Futures

The future directions for the study of “4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane” and its derivatives could involve further exploration of their potential as ligands for various receptors . For instance, one study reported that a compound demonstrated an improved therapeutic index (analgesia vs adverse effects) in rodent models and is currently being evaluated in human clinical trials for the treatment of acute severe pain .

Analyse Biochimique

Biochemical Properties

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma-1 receptors and μ-opioid receptors, exhibiting dual agonist and antagonist properties The interaction with sigma-1 receptors is particularly noteworthy as it influences pain modulation and neuroprotection

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma-1 receptors can modulate calcium signaling and impact the release of neurotransmitters, thereby affecting neuronal function . Additionally, this compound may alter the expression of genes involved in stress response and apoptosis, contributing to its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s dual agonist and antagonist properties at sigma-1 and μ-opioid receptors suggest that it can modulate receptor activity by binding to these sites This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies in vitro and in vivo are necessary to assess the sustained effects of this compound on cellular function and to determine its potential for chronic use.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as pain relief and neuroprotection, without significant adverse effects . At higher doses, toxic or adverse effects may occur, including alterations in cellular metabolism and gene expression. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within cellular compartments can impact its function and interactions with biomolecules. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biological effects

Propriétés

IUPAC Name |

4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-12-6-5-11-10(9-12)3-7-13-8-4-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSNSNYDBYCQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC2(C1)CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

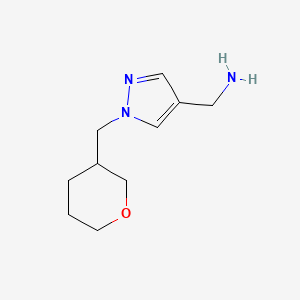

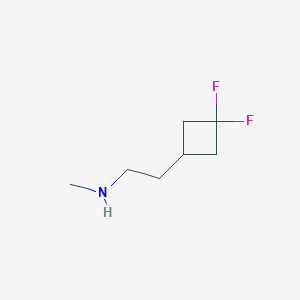

![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)